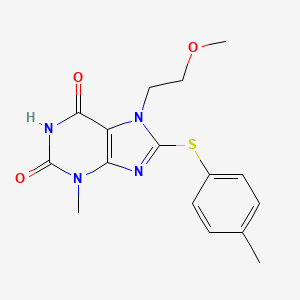
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C16H15NO4. This compound features a benzoic acid moiety linked to a pyrrole ring, which is substituted with two formyl groups and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
作用機序
Target of Action
The primary targets of the compound 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in the synthesis of fatty acids and nucleic acids respectively, which are essential for cell growth and replication.
Mode of Action
The compound interacts with its targets by binding to the active sites of the Enoyl ACP Reductase and DHFR enzymes . This binding interaction inhibits the normal function of these enzymes, leading to disruption in the synthesis of fatty acids and nucleic acids.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects the fatty acid synthesis pathway and the folate pathway respectively. The disruption in these pathways leads to a decrease in the production of essential components required for cell growth and replication .
Result of Action
The result of the compound’s action is the inhibition of cell growth due to the disruption in the synthesis of fatty acids and nucleic acids . This makes the compound potentially useful in situations where the inhibition of cell growth is desired, such as in the treatment of bacterial infections or cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives under acidic conditions to form the intermediate compound. This intermediate is then subjected to formylation reactions using reagents such as Vilsmeier-Haack reagent to introduce the formyl groups at the 3 and 4 positions of the pyrrole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 4-((3,4-dicarboxy-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid.
Reduction: 4-((3,4-dihydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
科学的研究の応用
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
類似化合物との比較
Similar Compounds
4-(2,5-dimethylpyrrol-1-yl)benzoic acid: Lacks the formyl groups, making it less reactive in certain chemical reactions.
3,4-diformylbenzoic acid: Lacks the pyrrole ring, resulting in different chemical and biological properties.
2,5-dimethylpyrrole: A simpler structure that serves as a precursor in the synthesis of more complex compounds.
Uniqueness
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid is unique due to the presence of both formyl and benzoic acid groups attached to a pyrrole ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research .
特性
IUPAC Name |
4-[(3,4-diformyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-14(8-18)15(9-19)11(2)17(10)7-12-3-5-13(6-4-12)16(20)21/h3-6,8-9H,7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKKZBJIUBVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805127.png)
![2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B2805128.png)



![(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2805134.png)
![[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805135.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2805136.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805137.png)
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2805138.png)

![1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2805141.png)
![(E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2805144.png)

